molecular formula C11H13IO2 B14053505 1-(3-Ethoxy-2-iodophenyl)propan-2-one

1-(3-Ethoxy-2-iodophenyl)propan-2-one

Katalognummer: B14053505
Molekulargewicht: 304.12 g/mol
InChI-Schlüssel: MEWDPMZPDXZNKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethoxy-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H13IO2 and a molecular weight of 304.12 g/mol . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a propan-2-one moiety attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and research applications.

Vorbereitungsmethoden

The synthesis of 1-(3-Ethoxy-2-iodophenyl)propan-2-one typically involves the iodination of a suitable precursor followed by the introduction of the ethoxy group. One common method is the iodination of 3-ethoxyacetophenone using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

1-(3-Ethoxy-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethoxy-2-iodophenyl)propan-2-one is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 1-(3-Ethoxy-2-iodophenyl)propan-2-one depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The ethoxy group can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Ethoxy-2-iodophenyl)propan-2-one include:

    1-(3-Methoxy-2-iodophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxy-2-bromophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(3-Ethoxy-2-chlorophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and selectivity in various chemical reactions compared to its bromine or chlorine analogs.

Eigenschaften

Molekularformel

C11H13IO2

Molekulargewicht

304.12 g/mol

IUPAC-Name

1-(3-ethoxy-2-iodophenyl)propan-2-one

InChI

InChI=1S/C11H13IO2/c1-3-14-10-6-4-5-9(11(10)12)7-8(2)13/h4-6H,3,7H2,1-2H3

InChI-Schlüssel

MEWDPMZPDXZNKM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1I)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.